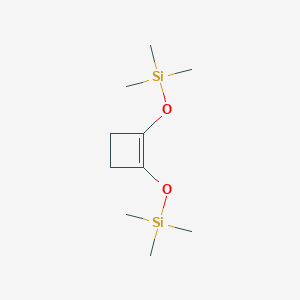

1,2-Bis(trimethylsilyloxy)cyclobutene

Vue d'ensemble

Description

1,2-Bis(trimethylsilyloxy)cyclobutene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a colorless liquid that is used in various chemical reactions and applications. The compound is known for its unique structure, which includes a cyclobutene ring with two trimethylsilyloxy groups attached.

Méthodes De Préparation

1,2-Bis(trimethylsilyloxy)cyclobutene can be synthesized through several methods. One common method involves the reaction of diethyl succinate with chlorotrimethylsilane in the presence of sodium or a sodium-potassium alloy. The reaction is carried out under an oxygen-free, nitrogen atmosphere, and the product is obtained through distillation under reduced pressure . Another method involves the reaction of adipic acid monoalkyl ester monochloride with trimethyl chlorosilane and metal sodium in a solvent .

Analyse Des Réactions Chimiques

Aldol Condensation with Carbonyl Compounds

1,2-Bis(trimethylsilyloxy)cyclobutene undergoes Aldol condensation with ketones and aldehydes to form cyclopentanedione derivatives. For example:

-

Reaction with isophorone (3,5,5-trimethylcyclohex-2-enone) under Lewis acid catalysis (e.g., TiCl₄) yields 2,2,6-trimethyl-1,3-cyclopentanedione in 72% yield .

-

Longer reaction times (28 days) with α,β-unsaturated ketones like progesterone result in triketones with double-bond isomerization .

Key Mechanistic Insight : The reaction proceeds via cyclobutanone intermediates, which rearrange under acidic conditions (e.g., Amberlyst 15 resin in trifluoroacetic acid) .

Reaction with Halogens

1 reacts with bromine (Br₂) to form cyclobutanedione , a strained diketone . This reaction highlights its utility in synthesizing small-ring carbonyl compounds.

Lewis Acid-Mediated Reactions with Acetals

In the presence of Lewis acids (e.g., TiCl₄), 1 reacts with acetals to form 1,3-cyclopentanediones. Substituent effects significantly influence outcomes:

Oxidative Cleavage with DMSO/Mo Catalyst

Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols (derived from 1) produces 1,4-diketones and 1,4-ketoaldehydes :

Reaction Pathway :

Representative Data :

| Cyclobutane Diol (R) | 1,4-Diketone Product | Yield (%) |

|---|---|---|

| n-Bu | 3a | 92 |

| i-Pr | 3d | 89 |

| Ph | 3k | 91 |

Photocycloaddition with 2-Cyclohexenones

1 participates in [2+2] photocycloaddition with 2-cyclohexenones, forming bicyclic intermediates. These intermediates undergo retro-aldol cleavage to yield γ-diketones with applications in natural product synthesis .

Reactions with Organometallic Reagents

1 reacts with organolithium or Grignard reagents to form cyclobutane-1,2-diols , which are precursors for further functionalization :

Example :

Key Structural and Reactivity Insights:

-

Steric Effects : Bulky substituents (e.g., 3,3-dimethyl groups) on 1 lead to divergent products (1,2- vs. 1,3-cyclopentanediones) .

-

Solvent Sensitivity : Reactions require anhydrous conditions (e.g., dry toluene) to prevent premature hydrolysis .

This compound’s versatility in forming strained rings and functionalized diketones makes it invaluable in synthetic organic chemistry, particularly for natural product and pharmaceutical intermediates .

Applications De Recherche Scientifique

Mukaiyama Aldol Reaction

One significant application of 1,2-bis(trimethylsilyloxy)cyclobutene is in the Mukaiyama aldol reaction. This reaction facilitates the formation of β-hydroxy carbonyl compounds from aromatic aldehydes and silyl enol ethers. A study demonstrated that using magnesium(II) iodide as a catalyst leads to efficient aldol reactions with high yields .

Table 1: Mukaiyama Aldol Reaction Yields

| Aldehyde | Yield (%) |

|---|---|

| Benzaldehyde | 90 |

| p-Tolualdehyde | 85 |

| o-Anisaldehyde | 88 |

Acylation Methodology

The acylation of this compound has been explored to synthesize complex cyclic compounds. Research indicates that when reacted with ketals in the presence of Lewis acid catalysts, it yields 2,2-disubstituted 1,3-cyclopentanediones .

Table 2: Acylation Yields

| Ketal Type | Product Yield (%) |

|---|---|

| Methyl ketal | 70 |

| Phenyl ketal | 65 |

Synthesis of Chiral Compounds

The compound has also been utilized in synthesizing chiral intermediates for pharmaceuticals. For instance, it can be used in reactions that lead to optically active compounds through various catalytic processes .

Case Study: Synthesis of Optically Active Alcohols

A study highlighted the use of chiral borohydride reagents in reducing α-silyloxy ketones derived from this compound. The resulting alcohols exhibited enantiomeric excess (ee) values exceeding 95%, demonstrating its utility in asymmetric synthesis .

Mécanisme D'action

The mechanism of action of 1,2-Bis(trimethylsilyloxy)cyclobutene involves its ability to undergo various chemical reactions due to the presence of the trimethylsilyloxy groups. These groups can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions include carbonyl compounds and bromine, which react with the compound to form various products .

Comparaison Avec Des Composés Similaires

1,2-Bis(trimethylsilyloxy)cyclobutene can be compared with other similar compounds, such as:

1,2-Cyclobutanedione: This compound is formed from the bromination of this compound.

Benzocyclobutene: Another cyclobutene derivative with different substituents.

3,4-Dimethoxy-3-cyclobutene-1,2-dione: A cyclobutene derivative with methoxy groups.

The uniqueness of this compound lies in its trimethylsilyloxy groups, which provide it with distinct reactivity and applications in organic synthesis.

Activité Biologique

1,2-Bis(trimethylsilyloxy)cyclobutene (CAS #17082-61-0) is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and implications in various biochemical processes.

This compound is characterized by its cyclobutane ring with two trimethylsilyloxy groups attached. This structure enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Biological Activity

The biological activity of this compound is primarily linked to its role as a reactant in the formation of various biologically relevant compounds. Notably, it has been utilized in the synthesis of serine and threonine β-lactones, which are important in medicinal chemistry due to their potential therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Enzyme Interaction : Research indicates that derivatives of this compound can interact with serine hydrolases, a class of enzymes involved in critical biological processes such as metabolism and signaling. The conformational changes observed in these enzymes upon binding suggest that this compound may modulate enzyme activity, potentially influencing pathways related to cancer and inflammation .

- Synthesis of β-Lactones : The compound has shown efficacy in synthesizing β-lactones from serine and threonine derivatives. These β-lactones exhibit significant biological activities, including antimicrobial properties and potential use as anticancer agents .

- Catalytic Applications : In synthetic transformations, this compound has been employed as a catalyst for various reactions involving nitrogen nucleophiles under acidic conditions. This versatility highlights its potential utility in developing new therapeutic agents .

Data Table: Biological Activity Overview

The mechanism by which this compound exerts its biological effects involves:

- Structural Modification : The trimethylsilyloxy groups enhance solubility and reactivity, allowing for selective interactions with biological macromolecules.

- Enzyme Modulation : By binding to serine hydrolases, it may induce conformational changes that alter enzyme activity and substrate specificity.

Propriétés

IUPAC Name |

trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBRFSDEZREQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370094 | |

| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-61-0 | |

| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.